molecular formula C13H17ClN4O3 B13866187 Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate

Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate

Cat. No.: B13866187
M. Wt: 312.75 g/mol
InChI Key: TUHXZSHMEBHJSJ-UHFFFAOYSA-N
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Description

Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine ring, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with piperidine-3-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.

Properties

Molecular Formula

C13H17ClN4O3

Molecular Weight

312.75 g/mol

IUPAC Name

methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate

InChI

InChI=1S/C13H17ClN4O3/c1-21-12(19)9-3-2-6-18(8-9)13(20)17-7-10-11(14)16-5-4-15-10/h4-5,9H,2-3,6-8H2,1H3,(H,17,20)

InChI Key

TUHXZSHMEBHJSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)NCC2=NC=CN=C2Cl

Origin of Product

United States

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